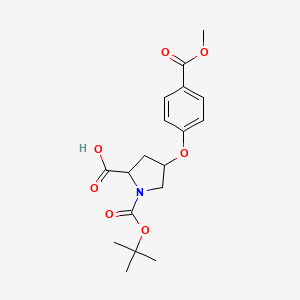![molecular formula C9H9BrClNO3S B12106721 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B12106721.png)
2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride: is a chemical compound with the following properties:
CAS Number: 1315367-99-7
Molecular Formula: CHBrClNOS
Molecular Weight: 326.59 g/mol
Preparation Methods
Synthetic Routes: The synthetic route to prepare this compound involves the reaction of 2-bromobenzoyl chloride with ethylsulfonyl chloride . The reaction proceeds as follows:
2-bromobenzoyl chloride+ethylsulfonyl chloride→2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride
Reaction Conditions: The reaction typically occurs under anhydrous conditions, using a suitable solvent (such as dichloromethane or chloroform). The reaction mixture is cooled and stirred, followed by purification through column chromatography.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized conditions and efficient purification techniques.
Chemical Reactions Analysis
Reactivity:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions.
Reduction Reactions: Reduction of the sulfonyl chloride group can yield the corresponding sulfonamide.
Oxidation Reactions: Limited information is available on oxidation reactions.
Nucleophilic Substitution: Alkoxides, amines, or thiols as nucleophiles.
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Purification: Column chromatography, recrystallization.
Major Products: The major product of the reaction is 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride itself.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis.
Biology: May have applications in bioconjugation and labeling.
Medicine: Investigated for potential pharmaceutical properties.
Industry: Employed in the development of new materials.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore related compounds such as 2-(2-bromophenyl)ethane-1-sulfonyl chloride (CAS Number: 1033629-59-2) . Highlighting the uniqueness of 2-[(2-Bromophenyl)formamido]ethane-1-sulfonyl chloride requires further investigation.
Properties
Molecular Formula |
C9H9BrClNO3S |
|---|---|
Molecular Weight |
326.60 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C9H9BrClNO3S/c10-8-4-2-1-3-7(8)9(13)12-5-6-16(11,14)15/h1-4H,5-6H2,(H,12,13) |
InChI Key |
TXJBYANJSBPIRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCS(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


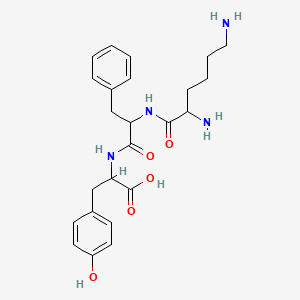
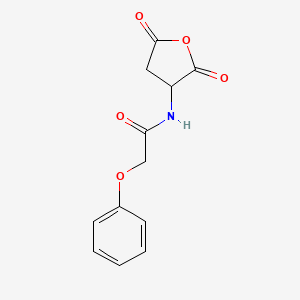
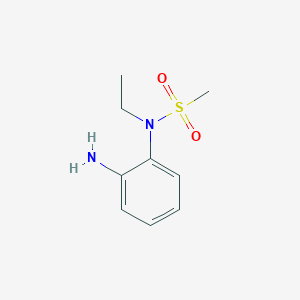
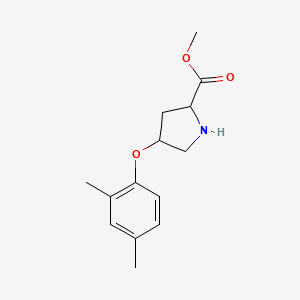
![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12106667.png)
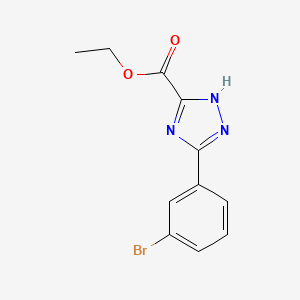
![4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B12106672.png)
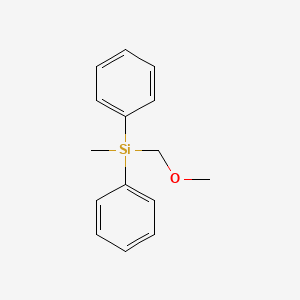


![17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12106704.png)
![1-[1-(Aminomethyl)cyclopentyl]-2-methylpropan-1-OL](/img/structure/B12106706.png)
